

Improving the in vivo tolerability and pharmacokinetics of GSK-3484862

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Compound of Interest		
Compound Name:	(Rac)-GSK-3484862	
Cat. No.:	B15137358	Get Quote

Technical Support Center: GSK-3484862

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of GSK-3484862 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is GSK-3484862 and what is its mechanism of action?

A1: GSK-3484862 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Unlike traditional nucleoside analogs such as decitabine, GSK-3484862 does not get incorporated into DNA.[5][6] Instead, it induces the degradation of the DNMT1 protein, leading to passive demethylation of the genome as cells replicate.[1][3][7][8] This degradation is dependent on the proteasome and, in some cell types, requires the accessory protein UHRF1.[1][8]

Q2: What are the advantages of GSK-3484862 over traditional DNMT inhibitors like decitabine?

A2: GSK-3484862 and its analogs have demonstrated several advantages over nucleoside inhibitors like decitabine, including:



- Improved Tolerability: In vivo studies of closely related compounds show better tolerability with fewer and less severe adverse effects, such as myelosuppression.[3][5]
- Lower Cytotoxicity: GSK-3484862 exhibits lower cytotoxicity in vitro compared to decitabine.
 [1][3][4]
- Reversible Action: As a non-covalent inhibitor, its effects on DNMT1 are reversible upon withdrawal of the compound.[1][8]

Q3: What is the difference between GSK-3484862, GSK3482364, and GSK-3685032?

A3:

- GSK-3484862 is the purified R-enantiomer of GSK3482364 and is a selective DNMT1 degrader.[1][9]
- GSK3482364 is the racemic mixture containing both R- and S-enantiomers.[9] It has been shown to be orally bioavailable and well-tolerated in mice.[6][10]
- GSK-3685032 is a closely related chemical analog of GSK-3484862 with improved biochemical potency.[3] It also demonstrates enhanced in vivo tolerability and superior tumor regression in mouse models of AML compared to decitabine.[3][5] Due to their close structural and functional relationship, pharmacokinetic and tolerability data for GSK-3685032 can serve as a valuable reference for GSK-3484862.

Q4: How should I store and handle GSK-3484862?

A4: GSK-3484862 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it should be stored at -80°C for up to one year or at -20°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Troubleshooting Guides

Issue 1: Poor in vivo efficacy or lack of target engagement.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step	
Improper Formulation	Ensure the compound is fully dissolved and formulated correctly. For in vivo use, two suspension formulations are recommended. See the detailed protocols below.	
Suboptimal Dosing Regimen	The dosing regimen may need optimization. Consider increasing the dose or frequency of administration. Data from the related compound GSK-3685032 suggests that doses up to 45 mg/kg administered subcutaneously twice daily are well-tolerated in mice.[9]	
Route of Administration	The route of administration can significantly impact bioavailability. While oral bioavailability has been demonstrated for the racemate GSK3482364, subcutaneous or intravenous injection may provide more consistent exposure.	
Insufficient Duration of Treatment	The demethylating effects of GSK-3484862 are passive and occur with cell division. A sufficiently long treatment period is necessary to observe significant demethylation and downstream biological effects.	

Issue 2: Observed in vivo toxicity or adverse effects.



Possible Cause	Troubleshooting Step	
High Dose	If adverse effects such as weight loss or behavioral changes are observed, consider reducing the dose. While generally well-tolerated, higher doses of the related compound GSK-3685032 have been associated with reversible reductions in neutrophils and red blood cells.[1]	
Formulation Issues	Ensure the formulation is homogenous and free of precipitates to avoid injection site reactions or inconsistent dosing.	
Animal Strain Sensitivity	Different mouse strains may exhibit varying sensitivities to the compound. Monitor animals closely and adjust the dose if necessary.	

Data Presentation

Table 1: In Vitro Potency of GSK-3484862 and Related Compounds

Compound	Target	IC50 (μM)	Cell Growth Inhibition (Gl₅o, µM)
GSK-3484862	DNMT1	Not explicitly stated	Not explicitly stated
GSK-3685032	DNMT1	0.036[1]	~0.64 (median across 51 hematological cancer cell lines)

Table 2: In Vivo Pharmacokinetic Parameters of GSK-3685032 in Mice (as a proxy for GSK-3484862)



Parameter	2 mg/kg IV (CD-1 Mice)	2 mg/kg SC (C57/BL6 Mice)	30 mg/kg SC (Nu/Nu Mice)
C _{max} (ng/mL)	1057	129	2390
T _{max} (h)	0.08	0.5	1.0
AUC _{0-t} (h*ng/mL)	884	436	13800
t12 (h)	1.8	2.1	2.3
Clearance (mL/min/kg)	37.7	-	-
Volume of Distribution (L/kg)	5.9	-	-

Data for GSK-3685032 is presented as a close structural and functional analog to GSK-3484862.

Experimental ProtocolsIn Vivo Formulation of GSK-3484862

Two recommended formulations for creating a suspension of GSK-3484862 for in vivo use are provided below.

Formulation 1: DMSO/PEG300/Tween-80/Saline

- Dissolve GSK-3484862 in DMSO to create a stock solution.
- To prepare the final formulation, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.

Formulation 2: DMSO/SBE-β-CD/Saline

Dissolve GSK-3484862 in DMSO to create a stock solution.



- Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
- To prepare the final formulation, mix 10% of the GSK-3484862 DMSO stock with 90% of the 20% SBE-β-CD in saline solution.

In Vivo Administration

Oral Gavage (based on GSK3482364 protocol)

- Formulate GSK3482364 (racemate of GSK-3484862) in a vehicle of 10% DMA (dimethylacetamide) and 90% PEG400.[11]
- Administer the formulation to mice via oral gavage at the desired dose. Dosing of 10 or 50 mg/kg twice daily on weekdays has been reported.[11]

Subcutaneous (SC) Injection (based on GSK-3685032 protocol)

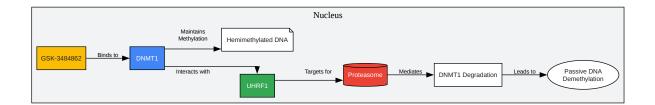
- Prepare the desired formulation of GSK-3484862.
- Administer the formulation subcutaneously to mice. Dosing of GSK-3685032 up to 45 mg/kg twice daily for 28 days has been shown to be well-tolerated.[1]

Pharmacokinetic Analysis

- Administer GSK-3484862 to mice via the desired route (e.g., intravenous, subcutaneous, or oral gavage).
- Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process the blood samples to isolate plasma or serum.
- Analyze the concentration of GSK-3484862 in the plasma/serum samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t12) using appropriate software.



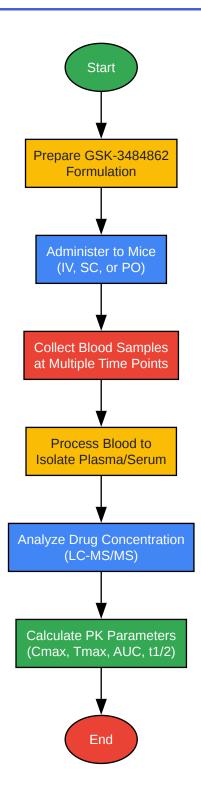
Visualizations



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Caption: Mechanism of action of GSK-3484862 leading to DNMT1 degradation.

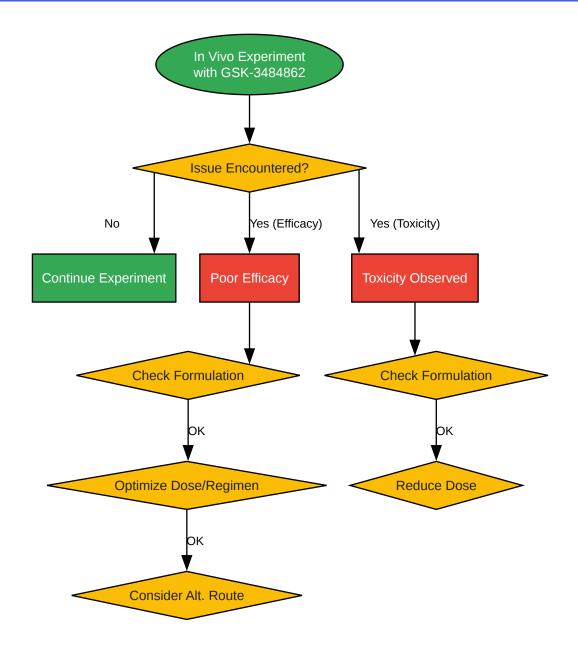




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Caption: Workflow for an in vivo pharmacokinetic study of GSK-3484862.





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Caption: A logical diagram for troubleshooting common in vivo issues.

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